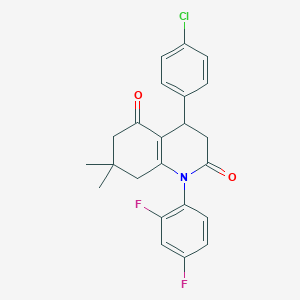![molecular formula C27H31NO7S B15005043 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B15005043.png)
4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, an adamantane core, and various ester and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate typically involves multi-step organic synthesis. Key steps include the formation of the thiazolidinone ring, the introduction of the adamantane moiety, and the esterification and etherification reactions. Common reagents used in these steps include thionyl chloride, adamantane-1-carboxylic acid, and various alcohols and acids under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Its stability and functional group diversity make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(5Z)-5-[(2-{[2-(2-Hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- 4-{[(5Z)-5-[(2-{[2-(2-Hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Uniqueness
The uniqueness of 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate lies in its combination of a thiazolidinone ring and an adamantane core, which imparts distinct physicochemical properties and potential bioactivity. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
Propiedades
Fórmula molecular |
C27H31NO7S |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
[4-[(Z)-[2,4-dioxo-3-(2-oxo-2-propan-2-yloxyethyl)-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C27H31NO7S/c1-15(2)34-23(29)14-28-24(30)22(36-26(28)32)10-16-4-5-20(21(9-16)33-3)35-25(31)27-11-17-6-18(12-27)8-19(7-17)13-27/h4-5,9-10,15,17-19H,6-8,11-14H2,1-3H3/b22-10- |
Clave InChI |
HLQNBZFYEPXEHO-YVNNLAQVSA-N |
SMILES isomérico |
CC(C)OC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C34CC5CC(C3)CC(C5)C4)OC)/SC1=O |
SMILES canónico |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C34CC5CC(C3)CC(C5)C4)OC)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)

![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
![Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B15004999.png)

![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)
![N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide](/img/structure/B15005032.png)
![2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B15005034.png)
